Conformational Exclusivity in N–N Torsion Dynamics
Gas-phase electron diffraction at a nozzle-tip temperature of 112 °C demonstrates that bis(dibromomethylene)-hydrazine (Br₂C=N–N=CBr₂) exists exclusively in a single, nonplanar skew conformation with C₂ symmetry [1]. The CNNC torsion angle is 72.1° (±5.2°, 2σ) relative to 0° for the planar anti form [1]. A reinvestigation refined the torsional potential minimum to ±59° from the anti position [2]. In direct contrast, the parent formaldazine (H₂C=N–N=CH₂) populates both trans and gauche conformers [1], tetrafluoroformaldazine (F₂C=N–N=CF₂) is predominantly planar anti (C₂ₕ) [3], and tetrachloroformaldazine (Cl₂C=N–N=CCl₂) adopts a nonplanar skew geometry with a different torsional angle [3]. Ab initio MP2/6-311+G(d) calculations confirm that for the tetrabromo compound, the anti conformation sits at a saddle point corresponding to the transition state for N–N torsion, not a stable minimum [4].
| Evidence Dimension | Ground-state conformation and CNNC torsion angle |
|---|---|
| Target Compound Data | Single nonplanar skew conformer; CNNC torsion = 72.1° (±5.2°) [1] or potential minimum at ±59° [2]; anti form is a saddle point (transition state) [4] |
| Comparator Or Baseline | Formaldazine: two conformers (anti + gauche) [1]; Tetrafluoroformaldazine: planar anti (C₂ₕ), torsion ~180° [3]; Tetrachloroformaldazine: nonplanar skew (different torsion angle) [3] |
| Quantified Difference | Δ(CNNC torsion) ≥ ~108° vs. tetrafluoro planar anti; qualitatively distinct conformational landscape vs. formaldazine (single minimum vs. double minimum); torsion angle differs from tetrachloro analog |
| Conditions | Gas-phase electron diffraction, nozzle-tip temperature 112 °C; ab initio MP2/6-311+G(d) and B3LYP/6-311+G(d) calculations |
Why This Matters
Procurement of the wrong tetrahaloformaldazine yields a compound with a fundamentally different ground-state geometry, invalidating any experiment or application predicated on the specific nonplanar skew conformation and its associated electronic structure.
- [1] Hagen, K.; Bondybey, V. E.; Hedberg, K. Conformation Analysis. 6. The Molecular Structure of Gaseous Tetrabromoformaldazine as Determined by Electron Diffraction. J. Am. Chem. Soc. 1978, 100 (23), 7178–7180. View Source
- [2] Hagen, K.; Hedberg, K. Conformational Analysis. 17. Reinvestigation of the Structure and Conformation of Tetrabromoformaldazine by Gas-Phase Electron Diffraction: Dynamics of Torsion About the N–N Bond. J. Phys. Chem. 1992, 96 (20), 7976–7978. View Source
- [3] Jeong, M.; Kwon, Y. The Molecular Structure and Conformation of Tetrabromoformaldazine: Ab Initio and DFT Calculations. Chem. Phys. Lett. 2000, 324 (1–3), 195–200. (Cites comparative conformational data for tetrafluoro- and tetrachloro- analogs.) View Source
- [4] Jeong, M.; Kwon, Y. The Molecular Structure and Conformation of Tetrabromoformaldazine: Ab Initio and DFT Calculations. Chem. Phys. Lett. 2000, 324 (1–3), 195–200. View Source
